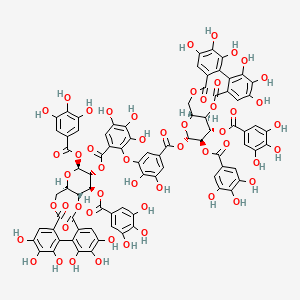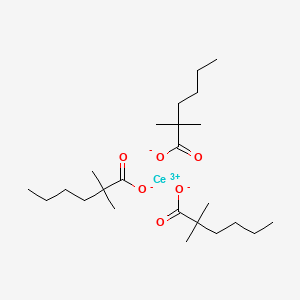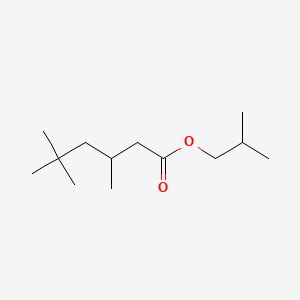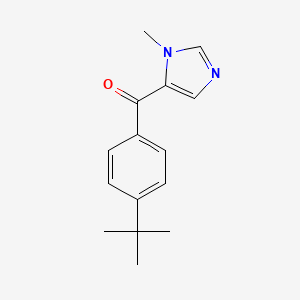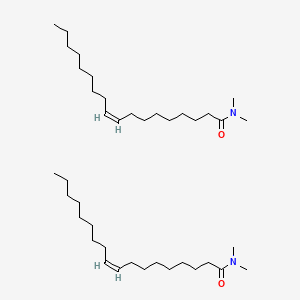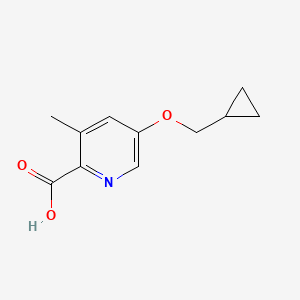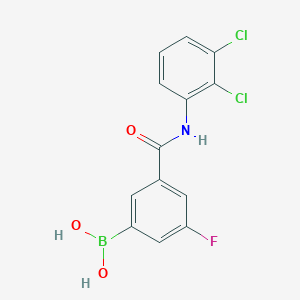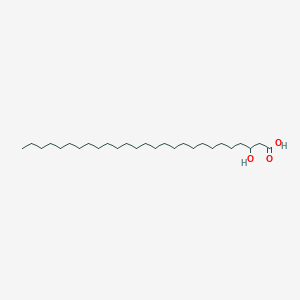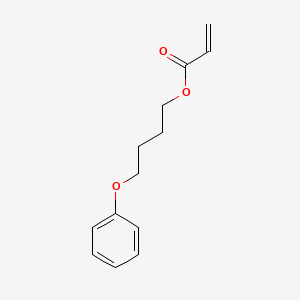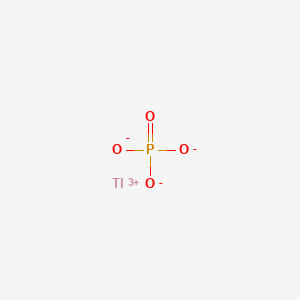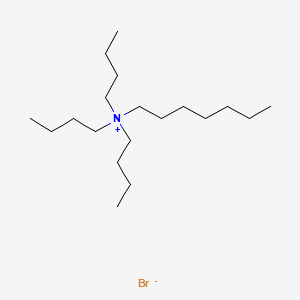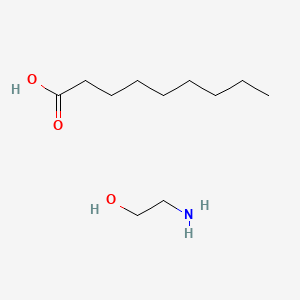
4-(Triphenylphosphoranyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylphosphoranyl)-2-butanol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanol backbone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylphosphoranyl)-2-butanol typically involves the reaction of triphenylphosphine with a suitable butanol derivative under controlled conditions. One common method is the reaction of triphenylphosphine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(Triphenylphosphoranyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group in the butanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted butanol derivatives.
科学研究应用
4-(Triphenylphosphoranyl)-2-butanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Triphenylphosphoranyl)-2-butanol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing catalytic processes and reaction pathways.
相似化合物的比较
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
4-(Triphenylphosphoranyl)butanoic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness: 4-(Triphenylphosphoranyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
85769-75-1 |
|---|---|
分子式 |
C22H24OP+ |
分子量 |
335.4 g/mol |
IUPAC 名称 |
3-hydroxybutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1 |
InChI 键 |
UITKRMXPRHAWLU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


